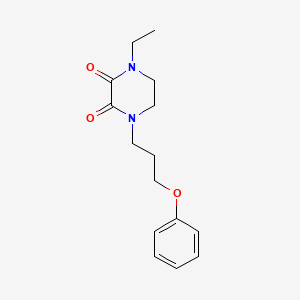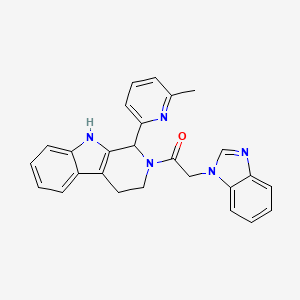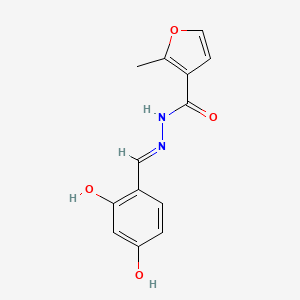![molecular formula C21H30N2O4 B6006494 N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6006494.png)
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription that has been shown to have anticancer properties.
Wirkmechanismus
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide works by binding to a specific site on RNA polymerase I, preventing it from initiating transcription. This leads to a decrease in ribosome biogenesis, which is necessary for protein synthesis and cell growth. Cancer cells, which have high levels of ribosome biogenesis, are more susceptible to N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide than normal cells. Additionally, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to induce DNA damage and activate the p53 pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease ribosome biogenesis, inhibit cell growth, induce DNA damage, and activate the p53 pathway. In preclinical models, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to inhibit tumor growth and increase survival rates. However, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to have some toxic effects on normal cells, such as bone marrow cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. It also has a well-defined mechanism of action, which allows for targeted studies of its effects. However, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has some limitations for lab experiments. It can be difficult to synthesize and purify, which can limit its availability for research. Additionally, its toxic effects on normal cells can make it challenging to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. One direction is to explore its potential in combination therapy with other anticancer agents. Another direction is to investigate its effects on different cancer types and patient populations. Additionally, there is ongoing research on the development of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide analogs that may have improved efficacy and safety profiles. Finally, there is a need for further research on the mechanism of action of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide and its effects on normal cells.
Synthesemethoden
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is synthesized through a series of chemical reactions starting with 4-bromoanisole and ending with the final product, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. The synthesis involves multiple steps, including Grignard reaction, cyclization, and amidation. The final product is obtained through purification and characterization techniques, such as column chromatography and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential application in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in cancer cells and necessary for their growth and survival. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been tested in preclinical models of various cancer types, including breast, ovarian, and pancreatic cancer, and has shown promising results. It has also been tested in clinical trials for its safety and efficacy in cancer patients.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-26-15-20(24)23-13-11-19(12-14-23)27-18-9-7-16(8-10-18)21(25)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGLIMOEJOSNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)
![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)

![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)


![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6006454.png)


![2-(2-bromophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6006490.png)
![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)